![molecular formula C10H10N2OS B2377477 3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol CAS No. 34035-42-2](/img/structure/B2377477.png)

3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

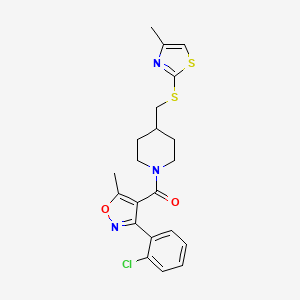

“3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol” is a chemical compound with the linear formula C10H10N2S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .

Synthesis Analysis

The synthesis of this compound involves the intramolecular heterocyclization of alkylated, benzylated, and bromoalkylated benzimidazole-thione . The chemical structure of the synthesized product was characterized by Infra Red, 1H-NMR, 13C-NMR, and Mass spectroscopy .Molecular Structure Analysis

The molecular structures of the synthesized product were confirmed by X-ray single crystallography in different space groups, Pbca and P 2 1 / c .Chemical Reactions Analysis

The presence of an aryl substituent at the 2 position of [1,3-thiazino [3,2-a]benzimidazol-4-ones has a substantial effect on the direction of the reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 190.269 . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Aplicaciones Científicas De Investigación

- Researchers have investigated the potential of this compound as an anticancer agent. Its structural features make it an attractive candidate for inhibiting cancer cell growth. Studies have explored its effects on various cancer cell lines, including breast, lung, and colon cancer .

- The benzimidazole scaffold is known for its antimicrobial properties. Scientists have evaluated the antibacterial and antifungal effects of 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole derivatives. These compounds may serve as leads for developing new antibiotics or antifungal drugs .

- Some researchers have focused on the compound’s ability to inhibit specific enzymes. For instance, it may interact with enzymes involved in metabolic pathways or signaling cascades. Understanding these interactions could lead to therapeutic applications .

- Neurodegenerative diseases are a significant health concern. Preliminary studies suggest that 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole derivatives exhibit neuroprotective properties. These compounds may help protect neurons from damage and oxidative stress .

- Chronic inflammation contributes to various diseases. Researchers have explored whether this compound can modulate inflammatory responses. Its anti-inflammatory effects may have implications for conditions like arthritis or inflammatory bowel disease .

- The unique structure of 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole makes it suitable for designing molecular probes or imaging agents. These tools can help visualize specific cellular processes or molecular targets in living organisms .

Anticancer Properties

Antimicrobial Activity

Enzyme Inhibition

Neuroprotective Effects

Anti-inflammatory Potential

Molecular Probes and Imaging Agents

Safety and Hazards

Propiedades

IUPAC Name |

3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c13-7-5-12-9-4-2-1-3-8(9)11-10(12)14-6-7/h1-4,7,13H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOJMWLHCBDQHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CSC2=NC3=CC=CC=C3N21)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801333486 |

Source

|

| Record name | 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801333486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24805654 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol | |

CAS RN |

34035-42-2 |

Source

|

| Record name | 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801333486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2377398.png)

![N-(3,4-dimethoxyphenethyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2377399.png)

![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2377401.png)

![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2377402.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]cyclopropanecarboxamide](/img/structure/B2377403.png)

![N-{4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2377406.png)

![N-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2377409.png)

![7-Iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B2377410.png)